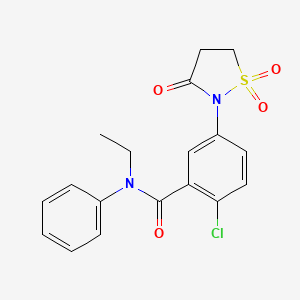![molecular formula C18H13Cl3O3 B4980552 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4980552.png)
6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as DBCO-coumarin, is a fluorescent probe molecule that has gained significant attention in the field of chemical biology due to its unique properties. This compound is synthesized using a specific method and has various scientific research applications, including its use as a bioorthogonal reagent for imaging and labeling biomolecules.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen involves the reaction of the DBCO group with azide groups on biomolecules, forming a stable triazole linkage. This reaction is highly specific and occurs rapidly, allowing for bioorthogonal labeling of biomolecules.
Biochemical and Physiological Effects:
6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen has no known biochemical or physiological effects on living organisms. This compound is used solely for research purposes and has no therapeutic uses.
Advantages and Limitations for Lab Experiments
One advantage of using 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen in lab experiments is its high specificity and rapid reaction rate. This compound allows for bioorthogonal labeling of biomolecules, which is highly useful in the field of chemical biology. However, one limitation of using 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen is its cost. This compound is relatively expensive, which may limit its use in some lab experiments.
Future Directions
In the future, 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen may be used in a variety of scientific research applications. One potential future direction is its use in the development of new imaging techniques. 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen may also be used in the development of new therapies for diseases, such as cancer. Additionally, new methods for synthesizing 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen may be developed to reduce the cost of this compound, making it more accessible for lab experiments.
Conclusion:
In conclusion, 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen is a fluorescent probe molecule that has gained significant attention in the field of chemical biology. This compound is synthesized using a specific method and has various scientific research applications, including its use as a bioorthogonal reagent for imaging and labeling biomolecules. The mechanism of action of 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen involves the reaction of the DBCO group with azide groups on biomolecules, forming a stable triazole linkage. 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen has no known biochemical or physiological effects on living organisms and has advantages and limitations for lab experiments. In the future, 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen may be used in a variety of scientific research applications, including the development of new imaging techniques and therapies for diseases.
Synthesis Methods
The synthesis of 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen involves a three-step process. The first step involves the synthesis of 7-hydroxycoumarin, which is achieved by the reaction of resorcinol with ethyl acetoacetate in the presence of a base. The second step involves the synthesis of 6-chloro-7-hydroxycoumarin by the reaction of 7-hydroxycoumarin with thionyl chloride and phosphorus pentachloride. The final step involves the reaction of 6-chloro-7-hydroxycoumarin with 2,6-dichlorobenzyl alcohol in the presence of a base to yield 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen.
Scientific Research Applications
6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen has various scientific research applications, including its use as a bioorthogonal reagent for imaging and labeling biomolecules. This compound is used in the field of chemical biology to label biomolecules with fluorescent probes. The DBCO group of 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen reacts with azide groups on biomolecules, forming a stable triazole linkage. This reaction is highly specific and occurs rapidly, making 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen an ideal reagent for bioorthogonal labeling.
properties
IUPAC Name |
6-chloro-7-[(2,6-dichlorophenyl)methoxy]-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3O3/c1-2-10-6-18(22)24-16-8-17(15(21)7-11(10)16)23-9-12-13(19)4-3-5-14(12)20/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRMTYYPUJVQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-ethoxyphenoxy)propyl]-4-methylpiperazine](/img/structure/B4980477.png)



![1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4980507.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4980532.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4980548.png)



![N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4980574.png)
![N-[4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B4980578.png)
![ethyl 1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4980584.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4980592.png)